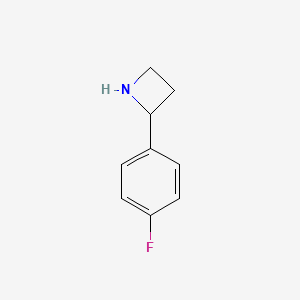

2-(4-Fluorophenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSFAJGOENYINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655325 | |

| Record name | 2-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-17-6 | |

| Record name | 2-(4-Fluorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)azetidine

Abstract: The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for the unique conformational constraints and physicochemical properties it imparts to bioactive molecules. This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)azetidine, a key building block for drug discovery and development. We will explore its core chemical properties, spectroscopic profile, synthesis methodologies, and characteristic reactivity. The discussion is grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their work.

Introduction: The Value of Strained Scaffolds in Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, occupy a unique space in chemical reactivity and structural biology.[1][2] Their significant ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled, selective chemical transformations.[3][4] This inherent reactivity, combined with a rigid, three-dimensional geometry, makes the azetidine ring an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]

The subject of this guide, this compound, incorporates two critical motifs. The 2-aryl substitution provides a vector for introducing complex side chains and engaging in specific binding interactions, such as π-stacking. The 4-fluorophenyl group is a classic feature in medicinal chemistry, often employed to enhance metabolic stability by blocking para-hydroxylation and to modulate electronic properties for improved target engagement.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both laboratory and biological systems. The properties of this compound are summarized below.

| Property | Value | Significance for Researchers |

| CAS Number | 959238-17-6[7][8] | Unique identifier for database searches and procurement. |

| Molecular Formula | C₉H₁₀FN[7][8][9] | Confirms elemental composition. |

| Molar Mass | 151.18 g/mol [7] | Essential for calculating molar equivalents in reactions. |

| Boiling Point | 214.4 °C[7] | Indicates low volatility; useful for purification by distillation. |

| Density | 1.116 g/cm³[7] | Important for solvent selection and reaction setup. |

| Flash Point | 83.4 °C[7] | Defines handling and storage requirements regarding flammability. |

| Predicted XlogP | 1.6[9] | Suggests moderate lipophilicity, a key factor in cell permeability. |

| SMILES | C1CNC1C2=CC=C(C=C2)F[9] | Machine-readable representation for cheminformatics. |

| Storage | +2 to +8 °C[7] | Recommended condition to ensure long-term stability. |

Spectroscopic Profile for Structural Elucidation

Rigorous structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, which are critical for reaction monitoring and final product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of the molecule.

-

¹H NMR: The proton spectrum is expected to be complex due to the molecule's asymmetry. The aromatic region should display two sets of signals for the protons on the fluorophenyl ring, appearing as complex multiplets (often resembling doublets of doublets) due to both H-H and H-F coupling. The proton at the C2 position (the benzylic position) will appear as a multiplet, coupled to the non-equivalent protons on the C3 methylene group. The azetidine ring protons at C3 and C4 will be diastereotopic and exhibit complex splitting patterns.

-

¹³C NMR: The carbon spectrum will show distinct signals for the nine carbons. The carbons of the fluorophenyl ring will exhibit characteristic splitting due to C-F coupling, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF). The three aliphatic carbons of the azetidine ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of key functional groups.

-

~3350-3300 cm⁻¹: N-H stretch (secondary amine).

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretch.

-

~1600 cm⁻¹ and ~1510 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1230-1215 cm⁻¹: Strong C-F stretch, characteristic of the fluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 151.08 is expected for the molecular ion.

-

Fragmentation: Common fragmentation pathways for 2-aryl azetidines include cleavage of the C2-C3 bond and subsequent loss of ethylene (C₂H₄), leading to characteristic fragment ions. Predicted collision cross-section data for various adducts, such as [M+H]⁺, are available in public databases.[9]

Synthesis and Mechanistic Considerations

The synthesis of azetidines can be challenging due to the ring strain but is achievable through several established strategies, primarily involving intramolecular cyclization.[2][10]

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Intramolecular Cyclization Approach

This protocol outlines a representative synthesis based on the cyclization of a γ-amino alcohol precursor. The causality behind this common strategy is the conversion of a poor leaving group (hydroxyl) into a good one (mesylate or tosylate), which is then readily displaced by the intramolecular amine nucleophile to form the strained four-membered ring.

-

Step 1: Synthesis of the 1,3-Amino Alcohol Precursor:

-

React 4-fluorobenzaldehyde with a suitable nucleophile, such as the enolate of an N-protected glycine ester, to form a β-hydroxy-α-amino acid derivative.

-

Reduce the ester functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to reflux. This yields the N-protected 1-(4-fluorophenyl)-3-amino-1,3-propanediol. The choice of a powerful, unselective reducing agent is necessary to reduce the carboxylate.

-

-

Step 2: Activation of the Hydroxyl Group:

-

Selectively activate the primary hydroxyl group. This is often achieved by converting it to a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group.

-

Dissolve the amino alcohol in a suitable solvent like dichloromethane (DCM) and cool to 0 °C. Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl). The base is crucial to neutralize the HCl generated during the reaction.

-

-

Step 3: Deprotection and Intramolecular Cyclization:

-

Remove the nitrogen protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz).

-

Treat the resulting free amino-mesylate with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). The base deprotonates the amine, increasing its nucleophilicity and driving the intramolecular Sₙ2 reaction to displace the mesylate and form the azetidine ring. The reaction is self-validating as the formation of the product can be easily monitored by TLC or LC-MS, observing the disappearance of the starting material and the emergence of a new, more mobile spot corresponding to the cyclized product.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two features: the nucleophilic secondary amine and the strain of the four-membered ring.[4]

Caption: Key reactivity pathways for this compound.

N-Functionalization

The nitrogen atom of the azetidine ring is a potent nucleophile and readily reacts with a wide range of electrophiles. This is the most common strategy for derivatizing the scaffold.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) provides the corresponding N-acyl azetidines.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to N-alkylated products.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be used to form N-aryl azetidines.

Ring-Opening Reactions

The inherent ring strain makes the azetidine susceptible to ring-opening by nucleophiles, particularly under acidic conditions.[11]

-

Mechanism: Protonation of the ring nitrogen by a strong acid makes the ring carbons significantly more electrophilic. A subsequent attack by a nucleophile (e.g., a halide, water, or an alcohol) on one of the ring carbons (typically the less hindered one) leads to cleavage of a C-N bond and relieves the ring strain.

-

Synthetic Utility: This reaction provides a pathway to synthetically valuable, stereodefined 1,3-difunctionalized open-chain compounds, such as γ-haloamines or γ-amino alcohols.

Applications in Drug Discovery

The this compound scaffold is a valuable building block for several reasons:

-

Structural Rigidity: The constrained four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty of binding.[5]

-

Improved Physicochemical Properties: As a small, polar, sp³-rich scaffold, the azetidine ring can improve aqueous solubility and metabolic stability compared to more lipophilic or conformationally flexible linkers.[6][12]

-

Bioisosterism: The azetidine ring can serve as a bioisostere for other common functionalities, such as piperidines or pyrrolidines, offering a novel vector space for exploring structure-activity relationships (SAR).[6]

-

Pharmacological Relevance: Azetidine-containing compounds have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators.[13][14][15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation | GHS05 (Corrosion), GHS07 | H315: Causes skin irritation[7] |

| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage[7] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[7] |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[16]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16]

-

Wash hands and any exposed skin thoroughly after handling.[16]

-

Store in a tightly-closed container in a cool, dry place as recommended.[16]

Conclusion

This compound is a synthetically versatile and medicinally relevant building block. Its chemical properties are defined by the interplay between the nucleophilic nitrogen center and the inherent strain of the four-membered ring. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and reactivity patterns enables researchers to effectively incorporate this valuable scaffold into complex molecular designs, paving the way for the discovery of novel therapeutics.

References

-

This compound. Luminix Health. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]

-

This compound (C9H10FN). PubChemLite. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

-

Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

-

2-(2-Fluorophenyl)azetidine hydrochloride. PubChem. [Link]

-

Azetidines database - synthesis, physical properties. ChemSynthesis. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Azetidine: Chemical Reactivity. YouTube. [Link]

-

Syntheses of Azetidines and Azetidin-2-ones. SlidePlayer. [Link]

-

Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists. PubMed. [Link]

-

This compound. BuyersGuideChem. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR). YouTube. [Link]

-

Azetidine. PubChem. [Link]

-

New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. ACS Publications. [Link]

-

Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - 13C NMR. SpectraBase. [Link]

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. luminixhealth.com [luminixhealth.com]

- 8. This compound | C9H10FN - BuyersGuideChem [buyersguidechem.com]

- 9. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 10. Azetidine synthesis [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. jmchemsci.com [jmchemsci.com]

- 15. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(4-Fluorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(4-Fluorophenyl)azetidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The azetidine moiety, a four-membered nitrogen-containing ring, imparts a unique conformational rigidity and serves as a valuable scaffold in the design of novel therapeutic agents. The introduction of a 4-fluorophenyl group at the 2-position further modulates the compound's electronic and lipophilic properties, influencing its pharmacokinetic and pharmacodynamic profile. This document delves into the structural, physical, and chemical properties of this compound, offering detailed experimental protocols for its characterization and a discussion of its relevance in the broader context of drug development.

Introduction: The Significance of the Azetidine Scaffold in Medicinal Chemistry

Azetidines are saturated four-membered heterocyclic amines that have emerged as privileged structures in modern drug discovery. Their inherent ring strain, while less pronounced than that of aziridines, provides a unique conformational constraint that can enhance binding affinity to biological targets. This structural rigidity, combined with the ability to introduce diverse substituents, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The incorporation of a fluorine atom, particularly on an aromatic ring, is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to oxidative metabolism. The 4-fluorophenyl substituent in this compound is therefore a key feature, potentially enhancing the compound's drug-like properties. This guide will explore the fundamental characteristics of this molecule, providing a solid foundation for its application in research and development.

Molecular Structure and Core Physicochemical Data

The foundational attributes of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀FN | [1][2][3] |

| Molecular Weight | 151.18 g/mol | [1] |

| CAS Number | 959238-17-6 | [1][4] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge |

| Boiling Point | 214.4 °C | [1] |

| Density | 1.116 g/cm³ | [1] |

| Flash Point | 83.4 °C | [1] |

| Predicted pKa | 10.37 ± 0.40 | Publicly available chemical databases |

| Predicted logP | 1.6 - 2.18 | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), insoluble in water | General knowledge of similar compounds |

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-ol

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess) and sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol.

-

Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

This can be achieved via several methods, with the Mitsunobu reaction being a common choice for its mild conditions.

-

Dissolve the 3-amino-1-(4-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (1.5 eq) to the solution and cool to 0 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic and Chromatographic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques. While experimental data for the free base is not widely published, data for the hydrochloride salt of the (2S)-enantiomer provides a strong basis for these predictions.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine ring protons.

-

Aromatic Protons: Two multiplets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Azetidine Protons:

-

The proton at the C2 position (methine proton) will appear as a multiplet, likely a triplet of doublets, shifted downfield due to the adjacent nitrogen and aromatic ring.

-

The protons at the C3 and C4 positions will appear as multiplets in the aliphatic region of the spectrum.

-

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

Azetidine Carbons: Signals in the aliphatic region, with the C2 carbon being the most downfield of the ring carbons.

4.1.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet informative experiment for fluorinated compounds. A single signal, likely a singlet or a narrow multiplet, is expected in the typical range for an aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 151.08

-

Expected [M+H]⁺ Peak: m/z = 152.09

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.

Experimental Determination of Key Physicochemical Properties

The following protocols outline the experimental determination of pKa and logP, two critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of pKa (Acid Dissociation Constant)

The pKa of the azetidine nitrogen is a measure of its basicity. A common method for its determination is potentiometric titration.

Caption: Workflow for the experimental determination of pKa.

Protocol:

-

Prepare a dilute aqueous solution of this compound of known concentration.

-

Calibrate a pH meter using standard buffer solutions.

-

Slowly add a standardized solution of hydrochloric acid in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of HCl added.

-

The pKa is the pH at which half of the azetidine has been protonated (the half-equivalence point).

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.

Protocol:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Prepare a mixture of n-octanol and water in a separatory funnel and shake vigorously to saturate each phase with the other. Allow the layers to separate completely.

-

Add a known amount of the stock solution to the separatory funnel containing the pre-saturated solvents.

-

Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 30 minutes).

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, particularly its conformational rigidity, lipophilicity, and metabolic stability, make it an attractive scaffold for drug design. This technical guide has provided a comprehensive overview of its key characteristics and detailed protocols for its synthesis and characterization. The information presented herein should serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

-

Palladium-Catalyzed Cross-Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [Link][8]

-

Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. ETH Zurich Research Collection. [Link][9]

-

Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. National Institutes of Health. [Link][10]

-

A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of c-iodoamines and tetrahydropyrimidines. Indian Institute of Technology Kanpur. [Link][11]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link][12]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link][5]

-

Supporting Information for: A mild and general method for the synthesis of 1,3-diaryl-1H-pyrazoles. The Royal Society of Chemistry. [Link][13]

-

Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. Semantic Scholar. [Link][6]

-

Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link][14]

-

Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Publications. [Link]

-

Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. National Institutes of Health. [Link][15]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link][16]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link][17]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link][18]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link][19]

-

Determination of protonation constants of some fluorinated polyamines by means of 13C NMR data processed by the new computer program HypNMR2000. Universita di Bologna. [Link][20]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. [Link][21]

-

1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link][22]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link][23]

-

19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link][24]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Advanced Chemistry Development. [https://www.acdlabs.com/download/app_notes/2016/ Argyropoulos_Dereplication_by_Predicted_13C_NMR.pdf]([Link] Argyropoulos_Dereplication_by_Predicted_13C_NMR.pdf)[25]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link][26]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Ludwig-Maximilians-Universität München. [Link][28]

-

2-(2-Fluorophenyl)azetidine hydrochloride. PubChem. [Link][29]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link][30]

Sources

- 1. luminixhealth.com [luminixhealth.com]

- 2. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C9H10FN - BuyersGuideChem [buyersguidechem.com]

- 4. This compound 98% 959238-17-6 | Chempure [chempure.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Azetidine, 2-(4-fluorophenyl)-, hydrochloride (1:1), (2S)-(1391439-03-4) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.iitk.ac.in [home.iitk.ac.in]

- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. hyperquad.co.uk [hyperquad.co.uk]

- 21. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. acdlabs.com [acdlabs.com]

- 26. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biophysics.org [biophysics.org]

- 28. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 29. 2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Synthesis Methodology: A Protected Route to 2-(4-Fluorophenyl)azetidine

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in drug design, often conferring improved metabolic stability, solubility, and three-dimensional diversity compared to more common ring systems.[1][2] The 2-aryl substitution pattern, specifically with a fluorine atom, is of particular interest as fluorine can modulate pharmacokinetic and pharmacodynamic properties such as binding affinity and metabolic resistance. This document details a robust synthetic pathway and the rigorous analytical techniques required to confirm the identity and purity of the final compound.

The construction of the strained four-membered azetidine ring requires careful strategic planning to avoid side reactions like ring-opening or polymerization.[3] A common and effective strategy involves the intramolecular cyclization of a suitable acyclic precursor, often employing a nitrogen protecting group to modulate reactivity and prevent unwanted side reactions.

This guide details a multi-step synthesis beginning from 1,3-dichloro-2-propanol, utilizing the tert-butyloxycarbonyl (Boc) group for nitrogen protection. The Boc group is advantageous due to its stability under various reaction conditions and its facile removal under mildly acidic conditions, which minimizes degradation of the acid-sensitive azetidine ring.[4]

The overall synthetic workflow is depicted below.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 2-(4-Fluorophenyl)azetidine: A Technical Guide for Preclinical Research

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(4-Fluorophenyl)azetidine, a novel azetidine derivative with significant potential in neuropharmacology. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that this compound functions as a monoamine reuptake inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical framework and the empirical methodologies required to elucidate its precise pharmacological profile. We will detail the in vitro and in vivo experimental workflows necessary to characterize its affinity and potency at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, thereby providing a robust foundation for its continued preclinical development.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational constraints and its ability to serve as a bioisostere for larger, more flexible moieties.[1] Its incorporation into small molecules can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it an attractive component in the design of novel central nervous system (CNS) agents.[1] Numerous azetidine derivatives have been investigated for a wide range of pharmacological activities, with a significant focus on their potential as antidepressants and psychostimulants through the modulation of monoamine neurotransmission.[2][3]

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of major depressive disorder.[2] Consequently, compounds that can inhibit the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to postsynaptic receptors, are of significant therapeutic interest. Triple reuptake inhibitors (TRIs), which target SERT, NET, and DAT, are believed to offer a broader spectrum of antidepressant activity compared to selective single-target agents.[2]

Postulated Mechanism of Action: this compound as a Monoamine Reuptake Inhibitor

Based on the established pharmacology of structurally related 2-aryl-azetidine derivatives, we hypothesize that this compound acts as an inhibitor of monoamine transporters. The 4-fluorophenyl substituent at the 2-position of the azetidine ring is a critical pharmacophoric element that is expected to drive the compound's affinity and selectivity for DAT, SERT, and NET. The fluorine atom can modulate the electronic properties of the phenyl ring and may engage in specific interactions within the transporter binding pockets.

The proposed mechanism involves the competitive binding of this compound to the substrate binding sites on DAT, SERT, and NET. This binding event is expected to allosterically inhibit the conformational changes necessary for the translocation of dopamine, serotonin, and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling.

The following sections will outline the detailed experimental protocols required to rigorously test this hypothesis and to fully characterize the pharmacological profile of this compound.

In Vitro Characterization: Quantifying Transporter Affinity and Potency

The initial characterization of this compound's mechanism of action relies on in vitro assays to determine its binding affinity (Kᵢ) and functional potency (IC₅₀) at the human monoamine transporters. These assays are typically performed using cell lines stably expressing the recombinant human transporters (hDAT, hSERT, and hNET).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[4] These assays measure the ability of the unlabeled test compound to displace a known radiolabeled ligand that binds with high affinity and selectivity to the target transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing either hDAT, hSERT, or hNET in appropriate growth medium.

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET), and varying concentrations of this compound in a suitable binding buffer.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for hDAT).

-

-

Incubation and Filtration:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assays

While binding assays measure affinity, uptake assays provide a functional measure of the compound's ability to inhibit the transport of the neurotransmitter substrate. These assays are crucial for confirming that the compound is an inhibitor and for determining its functional potency.

Experimental Protocol: Radiolabeled Neurotransmitter Uptake Assay

-

Cell Culture:

-

Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with a Krebs-HEPES buffer (KHB).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 10-20 minutes).

-

Initiate neurotransmitter uptake by adding a solution containing a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Allow the uptake to proceed for a short, defined time at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KHB.

-

-

Quantification and Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by plotting the percentage of inhibition of uptake versus the logarithm of the test compound concentration.

-

Data Presentation: In Vitro Pharmacological Profile

| Transporter | Radioligand Binding (Kᵢ, nM) | Neurotransmitter Uptake (IC₅₀, nM) |

| hDAT | [Experimental Value] | [Experimental Value] |

| hSERT | [Experimental Value] | [Experimental Value] |

| hNET | [Experimental Value] | [Experimental Value] |

In Vivo Confirmation: Assessing Neurochemical and Behavioral Effects

Following in vitro characterization, it is essential to confirm the mechanism of action of this compound in a living system. In vivo microdialysis is a powerful technique for measuring changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[5][6]

In Vivo Microdialysis

This technique involves implanting a small, semi-permeable probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex). The probe is perfused with a physiological solution, and small molecules, including neurotransmitters, diffuse from the extracellular fluid into the perfusate, which is then collected and analyzed.

Experimental Protocol: In Vivo Microdialysis in Rats

-

Surgical Implantation:

-

Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine, serotonin, and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[7]

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot against time.

-

This will reveal the magnitude and duration of the increase in extracellular monoamine concentrations induced by the compound.

-

Visualization of Experimental Workflow

Caption: Workflow for in vivo microdialysis experiment.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of this compound will contribute to the broader understanding of the SAR for this chemical class. Key points to consider include:

-

Role of the 4-Fluorophenyl Group: The position and nature of the substituent on the phenyl ring are known to be critical for potency and selectivity at monoamine transporters. The electron-withdrawing nature of the fluorine atom may influence the interaction with specific amino acid residues in the transporter binding sites.

-

Stereochemistry: If this compound is a chiral compound, it is imperative to separate and test the individual enantiomers, as they may exhibit different pharmacological profiles.

-

N-Substitution: The substituent on the azetidine nitrogen is another key determinant of activity. While the parent compound is unsubstituted, future derivatization at this position could be explored to modulate potency and selectivity.

Conclusion and Future Directions

This technical guide has outlined the hypothesized mechanism of action for this compound as a monoamine reuptake inhibitor and has provided a comprehensive set of experimental protocols to rigorously test this hypothesis. The in vitro binding and uptake assays will establish the compound's affinity and potency at DAT, SERT, and NET, while in vivo microdialysis will confirm its ability to elevate extracellular monoamine levels in the brain.

The data generated from these studies will be critical for guiding the further preclinical development of this compound. A thorough understanding of its mechanism of action is the cornerstone for predicting its therapeutic potential and for designing future studies to evaluate its efficacy and safety.

References

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399. [Link]

-

Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447–462. [Link]

-

News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

-

Sangkuhl, K., Shuldiner, A. R., Klein, T. E., & Altman, R. B. (2011). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.21. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

-

Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]

-

Han, Y., Kim, S. H., Lee, J., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS medicinal chemistry letters, 5(9), 1013–1018. [Link]

-

Singh, S. (2000). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & medicinal chemistry letters, 13(3), 553–556. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]

potential biological activities of 2-(4-Fluorophenyl)azetidine

An In-depth Technical Guide to the Potential Biological Activities of 2-(4-Fluorophenyl)azetidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its structural rationale, hypothesize potential biological activities based on established principles and data from analogous structures, and provide robust experimental frameworks for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical scaffolds for therapeutic innovation.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that influences all subsequent stages of development. The this compound structure represents a compelling starting point, merging two key pharmacophoric elements: the azetidine ring and a 4-fluorophenyl moiety.

-

The Azetidine Ring: This four-membered, nitrogen-containing heterocycle is considered a "privileged" structural motif.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that is often unattainable with larger, more flexible rings.[3] This sp³-rich character can lead to improved pharmacokinetic profiles, including enhanced solubility, greater metabolic stability, and better ligand-target complementarity when compared to bioisosteres like piperidine or piperazine.[3][4] Azetidine derivatives have demonstrated a vast range of pharmacological activities, from central nervous system (CNS) modulation to potent anticancer and antibacterial effects.[3][5]

-

The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom onto a phenyl ring is a well-established strategy in medicinal chemistry. The 4-fluoro substitution can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism (e.g., para-hydroxylation). Furthermore, fluorine's high electronegativity can modulate the electronic properties of the ring, influencing pKa and improving binding affinity to biological targets through favorable electrostatic or hydrogen-bonding interactions.[6] This group is a common feature in drugs targeting CNS receptors and various enzymes.[7][8]

The combination of these two motifs in this compound creates a novel, yet rationally designed, scaffold. It presents a constrained vector for the aryl group relative to the nitrogen atom, offering a precise orientation for probing target binding pockets while retaining the favorable physicochemical properties imparted by the azetidine core.

Physicochemical Properties and Synthetic Accessibility

Before exploring biological potential, it is crucial to understand the fundamental properties and synthetic tractability of the core molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, establishing a baseline for its drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | [9] |

| Molar Mass | 151.18 g/mol | [10] |

| Density | 1.116 g/cm³ | [10] |

| Boiling Point | 214.4 °C | [10] |

| Flash Point | 83.4 °C | [10] |

| XlogP (Predicted) | 1.6 | [9] |

These properties suggest a compound with good potential for oral bioavailability, falling within the typical ranges for small-molecule drugs.

Synthetic Accessibility

The synthesis of azetidines, once considered challenging due to ring strain, has seen significant advancements.[5][11] Specifically, methods for the regio- and diastereoselective synthesis of 2-arylazetidines have been developed, making scaffolds like this compound readily accessible for research purposes.[12][13] Common synthetic strategies include intramolecular cyclization reactions via nucleophilic substitution, [2+2] photocycloadditions, and the reduction of corresponding β-lactams (azetidin-2-ones).[11][14] The availability of robust synthetic routes is a pragmatic and essential consideration for any future drug development campaign.

Hypothesized Biological Activities and Mechanistic Rationale

While direct experimental data on this compound is scarce, we can formulate strong hypotheses about its potential biological activities by examining the pharmacology of structurally related compounds.

Hypothesis 1: Central Nervous System (CNS) Modulation

Rationale: Azetidine-containing molecules are well-represented among CNS-active agents, including treatments for neurological disorders like Parkinson's disease and ADHD.[15] The rigid azetidine scaffold can act as a conformationally restricted analogue of more flexible amines, enhancing selectivity for specific receptor subtypes. Furthermore, tricyclic antidepressants have been modified with azetidine moieties, resulting in compounds with potent CNS stimulant profiles.[16] The 4-fluorophenyl group is a key component of numerous CNS drugs, including atypical dopamine transporter (DAT) inhibitors.[7] The combination of these two features in this compound strongly suggests a potential for interaction with neurotransmitter systems.

Potential Mechanism of Action: The compound could act as a ligand for dopamine, serotonin, or norepinephrine transporters, or as an antagonist or agonist for their respective G-protein coupled receptors (GPCRs). The nitrogen atom of the azetidine ring can serve as a key hydrogen bond acceptor, while the 4-fluorophenyl group engages in hydrophobic and potentially π-stacking interactions within the receptor's binding pocket.

The diagram below illustrates a generic GPCR signaling cascade that could be modulated by a CNS-active compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Prepare stock solutions for positive control antibiotics (e.g., Ciprofloxacin, Vancomycin).

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Assay Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., Mueller-Hinton Broth) to each well.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate. The final volume in each well should be 100 µL. Repeat for control antibiotics.

-

Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC of the test compound to the positive control.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture: Seed cancer cells (e.g., HeLa, A549, or a relevant line for a targeted therapy) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights and Future Directions

This compound should be viewed not as an end-point, but as a starting point for optimization. Future research should focus on a systematic exploration of its structure-activity relationship (SAR).

-

Substitution on the Azetidine Nitrogen: The nitrogen atom is a primary handle for modification. [3]N-alkylation can predictably modulate basicity and membrane permeability, while N-acylation or N-arylation can introduce additional hydrogen bonding or π-stacking features to probe target interactions.

-

Substitution on the Phenyl Ring: While the 4-fluoro substituent is a good starting point for metabolic stability, exploring other substitutions (e.g., chloro, methoxy, trifluoromethyl) at the ortho, meta, and para positions can fine-tune electronic properties and steric bulk to optimize target engagement.

-

Stereochemistry: Chiral azetidines often exhibit enantiospecific biological activity. [3]The synthesis and evaluation of individual enantiomers of this compound is a critical step to determine if one stereoisomer is significantly more potent or selective.

Conclusion

This compound is a strategically designed chemical scaffold with significant, albeit underexplored, therapeutic potential. By combining the favorable physicochemical properties of the strained azetidine ring with the well-established medicinal chemistry role of the 4-fluorophenyl group, this molecule stands as a promising starting point for drug discovery campaigns targeting a range of diseases. The hypotheses presented in this guide—spanning CNS modulation, antibacterial, and anticancer activities—are grounded in robust scientific precedent. The provided experimental frameworks offer a clear path for researchers to validate these hypotheses and unlock the full potential of this intriguing molecular architecture.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

- Azetidines of pharmacological interest. (2021). PubMed.

- Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. (2025). BIOENGINEER.ORG.

- Biologically active compounds with azetidine rings.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- Analgesic activity of azetidine molecules.

- Azetidine derivatives of tricyclic antidepressant agents. PubMed.

- Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024).

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. (2020). Semantic Scholar.

- Preparation of 2‐substituted azetidines via C−H arylation.

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central.

- The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI.

- Synthesis of Azetidines. (2011). Progress in Chemistry.

- HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts. PubMed.

- Polyherbal Extracts as Antibacterial Agents: Phytochemical Profiling, MIC Assessment and in silico Targeting of Resistance Proteins. (2025). Asian Journal of Chemistry.

- This compound. Luminix Health.

- This compound (C9H10FN). PubChemLite.

- Azetidine synthesis. Organic Chemistry Portal.

- The Role of Structure and Biophysical Properties in the Pleiotropic Effects of St

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).

- Syntheses of Azetidines and Azetidin-2-ones. Hokkaido University.

Sources

- 1. bioengineer.org [bioengineer.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 10. luminixhealth.com [luminixhealth.com]

- 11. Synthesis of Azetidines [manu56.magtech.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Azetidine synthesis [organic-chemistry.org]

- 15. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 16. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of Saturated Heterocycles in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-(4-Fluorophenyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

The confluence of structural rigidity, defined three-dimensional exit vectors, and modulated physicochemical properties has rendered small, saturated heterocycles indispensable tools in the drug hunter's arsenal. Among these, the azetidine ring, a four-membered aza-heterocycle, has emerged as a particularly valuable scaffold.[1][2][3] Its inherent ring strain, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique balance of stability and controlled reactivity.[3] When strategically substituted, the azetidine core can significantly enhance a molecule's metabolic stability, aqueous solubility, and target engagement.

This guide focuses on a specific, high-value exemplar: the this compound core. The incorporation of a 4-fluorophenyl moiety is a classic medicinal chemistry tactic used to block metabolic oxidation at the para-position and to introduce favorable electronic properties without significantly increasing steric bulk.[4][5][6] The strategic fusion of these two motifs—the functionalized azetidine and the fluorinated phenyl ring—creates a scaffold with profound potential for developing novel therapeutics. This document provides a comprehensive exploration of its synthesis, structural analogs, derivatives, and its role in shaping modern drug design.

Part 1: The this compound Core: A Structural and Physicochemical Analysis

The Azetidine Scaffold: More Than a Simple Spacer

The azetidine ring is considered a "privileged structure" in medicinal chemistry.[7] Its compact and rigid nature allows for the precise positioning of substituents into protein binding pockets, minimizing the entropic penalty upon binding. Unlike more flexible linkers, the azetidine framework restricts conformational freedom, which can lead to enhanced selectivity and potency. Furthermore, the nitrogen atom introduces a polar center, often improving aqueous solubility and providing a convenient handle for further chemical modification.[1]

The Influence of the 4-Fluorophenyl Group

The strategic placement of a fluorine atom on an aromatic ring is a cornerstone of modern drug design.[5][6] In the context of the this compound core, the fluorine atom serves several critical functions:

-

Metabolic Blocking: The para-position of a phenyl ring is a common site for cytochrome P450-mediated hydroxylation, a primary metabolic pathway leading to rapid drug clearance. A C-F bond is exceptionally strong and resistant to cleavage, effectively blocking this metabolic route and extending the compound's half-life.[5]

-

Modulation of Lipophilicity: Fluorine is highly electronegative yet minimally larger than hydrogen, allowing it to alter a molecule's electronic profile with little steric perturbation. Its introduction can modulate lipophilicity (logP), which is crucial for controlling membrane permeability and bioavailability.[4]

-

Enhanced Target Interactions: The electronegativity of fluorine can lead to favorable dipole-dipole interactions or the formation of hydrogen bonds with specific residues in a protein's active site, thereby increasing binding affinity.

Physicochemical Properties

The combination of the polar azetidine and the fluorinated aryl group results in a unique set of physicochemical properties. A summary of key computed and reported data for the parent compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | [8] |

| Molar Mass | 151.18 g/mol | [9] |

| XlogP (Predicted) | 1.6 | [8] |

| Boiling Point (bp) | 214.4 °C | [9] |

| Flash Point (flp) | 83.4 °C | [9] |

| Density (D) | 1.116 g/cm³ | [9] |

Part 2: Synthesis and Derivatization Strategies

The construction of the 2-arylazetidine core is a non-trivial synthetic challenge that has been addressed through several innovative methodologies. Understanding these pathways is crucial for accessing the core structure and generating diverse libraries of analogs for screening.

Foundational Synthetic Approaches to the Azetidine Ring

The synthesis of azetidines generally relies on intramolecular cyclization or cycloaddition reactions.[2][3] Key strategies relevant to the this compound core include:

-

Intramolecular Nucleophilic Substitution: A cornerstone of azetidine synthesis involves the cyclization of a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group on a carbon three atoms away.[10][11]

-

Reduction of β-Lactams (Azetidin-2-ones): β-Lactams are readily accessible via the Staudinger [2+2] cycloaddition between a ketene and an imine.[12] Subsequent reduction of the amide carbonyl, typically with reagents like LiAlH₄ or BH₃, yields the corresponding azetidine.[2][11] This is a robust and highly versatile two-step approach.

-

[2+2] Photocycloadditions: The aza Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, can directly generate the azetidine ring, though control of regioselectivity can be a challenge.[2][3]

Below is a diagram illustrating the primary synthetic routes to the azetidine core.

Caption: Key synthetic strategies for constructing the azetidine ring.

Experimental Protocol: Synthesis via the β-Lactam Route

This two-step protocol is one of the most reliable methods for preparing 2-substituted azetidines.

Step 1: Synthesis of 1-benzyl-3-chloro-4-(4-fluorophenyl)azetidin-2-one

-

Rationale: This step utilizes the Staudinger cycloaddition. An imine, formed from 4-fluorobenzaldehyde and benzylamine, reacts with chloroacetyl chloride, which forms a chloroketene in situ upon addition of a tertiary amine base like triethylamine (Et₃N).

-

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, stir for 1-2 hours to form the corresponding imine.

-

In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in DCM.

-

To the imine solution, slowly add triethylamine (1.5 eq) while maintaining the temperature at 0 °C.

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes. A precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the organic layer with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired β-lactam.[13][14]

-

Step 2: Reduction to 1-benzyl-2-(4-fluorophenyl)azetidine

-

Rationale: The carbonyl group of the β-lactam is reduced to a methylene group using a powerful reducing agent. The benzyl group serves as a protecting group for the nitrogen.

-

Procedure:

-

Dissolve the purified β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in THF to the reaction mixture. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, allow the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl azetidine, which can be purified by chromatography if necessary.

-

Derivatization Workflow

The this compound core is a versatile platform for further modification. The primary point of diversification is the azetidine nitrogen, which can be deprotected (if necessary) and functionalized to explore structure-activity relationships.

Caption: Key pharmacophoric sites for SAR exploration.

-

The Nitrogen Substituent (R1): This is the most common point of modification. The size, polarity, and charge of the substituent at this position are critical. For example, in DPP-IV inhibitors, this position is occupied by a cyclohexylglycine amide moiety to engage with the enzyme's active site. [15]* The 2-Aryl Group (R2): The 4-fluorophenyl group is a key anchor. While other substitutions on the ring are possible, the para-fluoro motif is often optimal for blocking metabolism.

-

The 3-Position (R3): This position provides an exit vector away from the plane of the aryl ring. Introducing small substituents here can be used to fine-tune solubility and probe for additional interactions within a binding site without disrupting the core binding interactions of the aryl group.

Part 4: Conclusion and Future Outlook

The this compound scaffold represents a masterful convergence of two powerful strategies in medicinal chemistry: the use of a conformationally restricted saturated heterocycle and the strategic incorporation of fluorine. Its synthesis, while requiring careful execution, is achievable through established chemical transformations, providing a robust platform for the generation of diverse chemical matter.

The demonstrated utility of its derivatives as potent enzyme inhibitors and antiviral agents highlights the scaffold's potential. Future research in this area will likely focus on:

-

Novel Derivatizations: Exploring new and diverse functionalities at the azetidine nitrogen and C3-position to target a wider range of biological systems.

-

Stereoselective Synthesis: Developing more efficient asymmetric syntheses to access enantiomerically pure this compound, as stereochemistry is often critical for biological activity. [11]3. Application in New Therapeutic Areas: Leveraging the scaffold's favorable properties to design inhibitors for other target classes, such as kinases, proteases, and transporters.

For researchers and drug development professionals, the this compound core is not merely a building block but a strategic tool for creating next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. (Source: Google Vertex AI Search, URL: )

- Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.

- Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids...

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (Source: PMC - NIH, URL: )

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (Source: PubMed Central, URL: )

- Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals. (Source: Benchchem, URL: )

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

- Synthesis of Azetidines. (Source: Google Vertex AI Search, URL: )

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: MDPI, URL: )

- Azetidine synthesis. (Source: Organic Chemistry Portal, URL: )

- This compound (C9H10FN). (Source: PubChemLite, URL: )

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (Source: Journal of Medicinal and Chemical Sciences, URL: )

- Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (Source: PubMed, URL: )